molecular formula C8H9N3O B1603267 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 600157-67-3

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B1603267
CAS No.: 600157-67-3
M. Wt: 163.18 g/mol
InChI Key: WWPPXDOOKMWVDN-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired naphthyridinone structure. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can introduce alkyl or acyl groups at the amino position.

Scientific Research Applications

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that influence cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one: Similar structure but with different substitution patterns.

    3-Amino-1,5-naphthyridin-2(1H)-one: Lacks the dihydro component, leading to different chemical properties.

    4-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one: Variation in the position of the amino group.

Uniqueness

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both amino and dihydro functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-3,5H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPPXDOOKMWVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619862
Record name 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600157-67-3
Record name 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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Reactant of Route 6
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one

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